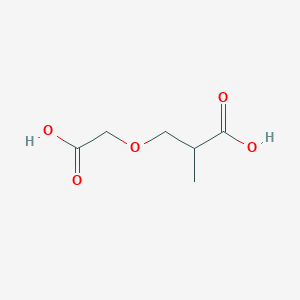
3-(Carboxymethoxy)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Carboxymethoxy)-2-methylpropanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) attached to a methoxy group (-OCH3) and a methyl group (-CH3) on a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethoxy)-2-methylpropanoic acid can be achieved through several methods:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized to form carboxylic acids.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Carboxylation of Grignard Reagents: Grignard reagents can react with carbon dioxide (CO2) to form carboxylic acids.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes or hydrolysis of nitriles. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Carboxymethoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Nucleophiles: Hydroxide ions (OH-), amines (NH2-)
Major Products Formed
Oxidation: Carbon dioxide (CO2) and water (H2O)
Reduction: 3-(Methoxymethyl)-2-methylpropan-1-ol
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
3-(Carboxymethoxy)-2-methylpropanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Carboxymethoxy)-2-methylpropanoic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(Carboxymethoxy)-2-naphthoic acid: Similar in structure but with a naphthalene ring instead of a propanoic acid backbone.
1,3,5-Tris(carboxymethoxy)benzene acid: Contains three carboxymethoxy groups attached to a benzene ring.
Uniqueness
3-(Carboxymethoxy)-2-methylpropanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a carboxyl group, methoxy group, and methyl group on a propanoic acid backbone makes it versatile for various applications in synthesis and research.
Properties
CAS No. |
64756-82-7 |
|---|---|
Molecular Formula |
C6H10O5 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
3-(carboxymethoxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C6H10O5/c1-4(6(9)10)2-11-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10) |
InChI Key |
GVSSORKYKWWQBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


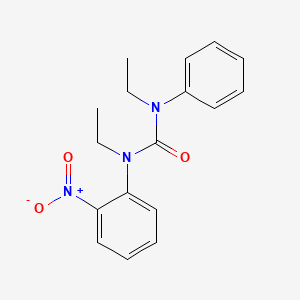

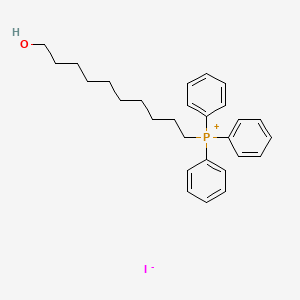
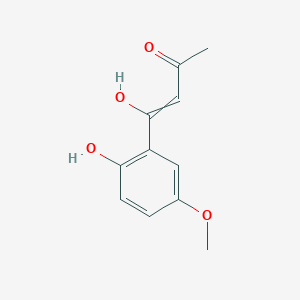
![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt](/img/structure/B14491760.png)
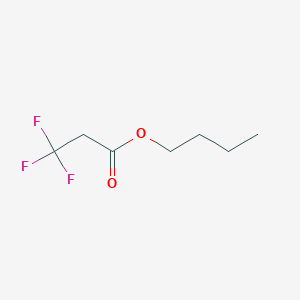
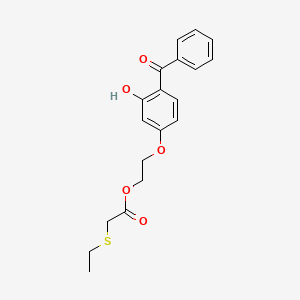
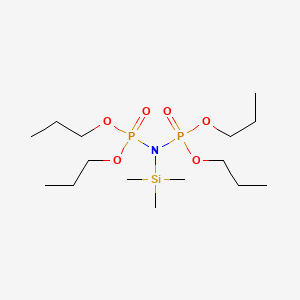
![N-{3-[4-(Benzyloxy)phenyl]-3-hydroxy-3-phenylpropyl}benzamide](/img/structure/B14491782.png)
![2-Methyl-2-{2-[(pentamethyldisiloxanyl)oxy]ethyl}-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B14491785.png)
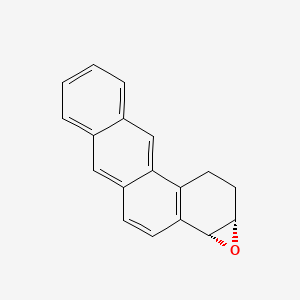
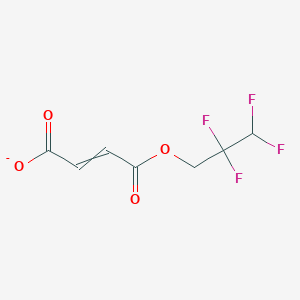
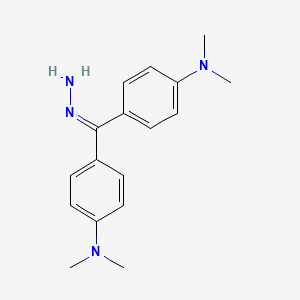
![Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B14491804.png)
